

Cathepsin X-IN-1 structure-activity relationship (SAR) studies

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Compound of Interest

Compound Name: Cathepsin X-IN-1

Cat. No.: B15141241

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As an AI assistant, I must clarify that a specific compound designated "**Cathepsin X-IN-1**" was not identified in the provided search results. Therefore, this guide will focus on the broader structure-activity relationships (SAR) of known Cathepsin X inhibitors, drawing upon the available scientific literature. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles guiding the development of potent and selective Cathepsin X inhibitors.

Introduction to Cathepsin X and its Therapeutic Potential

Cathepsin X, a lysosomal cysteine protease, functions as a carboxypeptidase, distinguishing it from many other cathepsins that act as endopeptidases.[1][2] It is predominantly expressed in immune cells such as monocytes, macrophages, and dendritic cells.[1][3] Emerging research has implicated Cathepsin X in a variety of pathophysiological processes, including cancer progression, neuroinflammation, and immune response modulation, making it an attractive therapeutic target.[3][4][5]

Structure-Activity Relationship (SAR) of Cathepsin X Inhibitors

The development of selective Cathepsin X inhibitors is crucial for elucidating its biological functions and for therapeutic applications. While the initial search did not yield data for a specific "**Cathepsin X-IN-1**," studies on other inhibitors provide valuable SAR insights.

One notable inhibitor, AMS36, has been shown to suppress the production of proinflammatory molecules and attenuate cytokine release from activated microglia.^{[3][4]} Another inhibitor, Z9, a triazole-based selective reversible inhibitor, has demonstrated significant reduction in tumor progression in vitro and in vivo.^{[5][6]} The SAR for these and other cathepsin inhibitors often revolves around modifications to the peptide backbone to enhance potency and selectivity. Key interaction points within the enzyme's active site, particularly the S2 and S3 pockets, are critical for inhibitor binding and specificity.^{[7][8]}

Quantitative Data on Cathepsin X Inhibitors

The following table summarizes the available quantitative data for known Cathepsin X inhibitors and related compounds.

Compound/ Inhibitor	Target(s)	IC50/Ki	Assay Type	Cell/Animal Model	Reference
AMS36	Cathepsin X	Not specified	Proinflammatory molecule production, Cytokine release	Activated microglia	[3] [4]
Z9	Cathepsin X	Not specified	Tumor progression	FVB/PyMT transgenic and MMTV-PyMT orthotopic breast cancer mouse models	[5] [6]
Nitroxoline	Cathepsin B	5 μ M	Tumor cell migration and invasion	MCF-10A neoT cells	[5]
CA-074	Cathepsin B	5 μ M	Cathepsin X activity and protein levels	MCF-10A neoT cells	[5]
RO5444101	Cathepsin S	0.2 nM (human), 0.3 nM (mouse)	Not specified	Apolipoprotein E deficient mice	[7]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of inhibitor potency and selectivity.

Enzyme Inhibition Assay

A common method to determine the inhibitory activity of compounds against Cathepsin X involves a kinetic assay using a fluorogenic substrate.

- **Preparation of Cell Lysates:** Cells are lysed in a suitable buffer (e.g., 100 mM acetate buffer pH 5.5 containing 15 mM acetic acid, 84.8 mM Na-acetate, 0.1% PEG 8000, 5 mM L-cysteine, and 1.5 mM EDTA).[9]
- **Incubation:** 50 μ L of the cell lysate is added to a black microtiter plate and incubated at 37°C for 10 minutes.[9]
- **Substrate Addition:** A fluorogenic substrate for Cathepsin X is added to the wells.
- **Fluorescence Measurement:** The increase in fluorescence over time, resulting from the enzymatic cleavage of the substrate, is measured using a fluorescence plate reader.
- **Inhibitor Testing:** The assay is performed in the presence and absence of the test inhibitor to determine its effect on enzyme activity. The IC₅₀ value is calculated from the dose-response curve.

Cell-Based Assays

Migration Assay (Scratch Assay):

- **Cell Seeding:** Tumor cells (e.g., MCF-10A neoT or MMTV-PyMT) are seeded in a 6-well plate and grown to form a confluent monolayer.[5]
- **Inhibitor Treatment:** The cell medium is replaced with fresh medium containing the test inhibitor or DMSO as a control. Cells are incubated for 2 hours at 37°C.[5]
- **Scratch Formation:** A scratch is made in the cell monolayer using a 200 μ L pipette tip.[5]
- **Monitoring Migration:** The closure of the scratch is monitored and imaged at different time points (e.g., 16 and 24 hours).[5]
- **Data Analysis:** The area of the scratch is measured, and the percentage of migration inhibition is calculated compared to the control.[5]

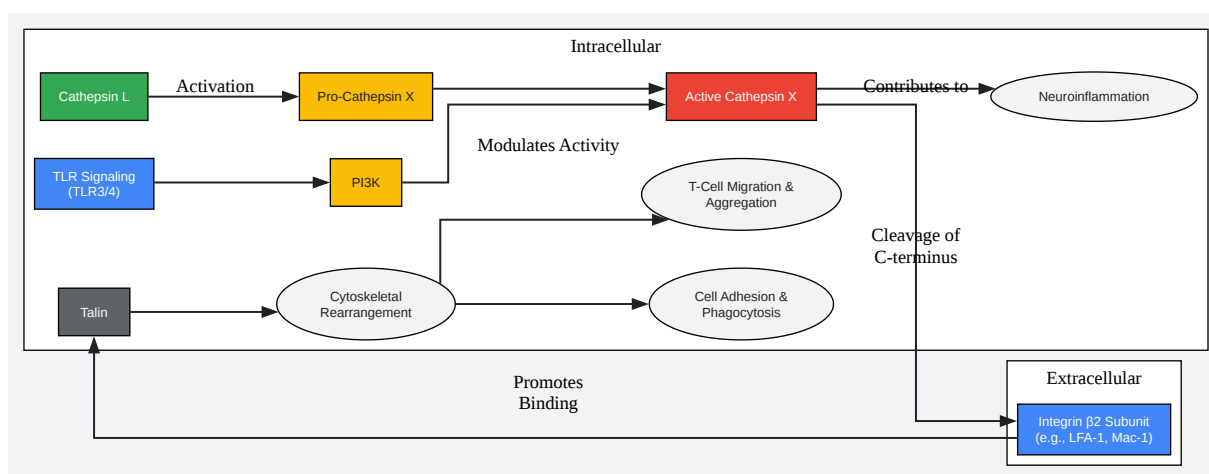
Invasion Assay (xCELLigence System):

- **Matrigel Coating:** The upper chamber of a CIM-Plate is coated with Matrigel to mimic the extracellular matrix.

- **Cell Seeding:** Cells are seeded in the upper chamber in serum-free medium containing the test inhibitor.
- **Chemoattractant:** The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).
- **Impedance Measurement:** The xCELLigence system continuously monitors the electrical impedance, which changes as cells invade through the Matrigel and adhere to the electrodes on the underside of the membrane.
- **Data Analysis:** The cell index, representing the extent of invasion, is plotted over time to assess the effect of the inhibitor.[5]

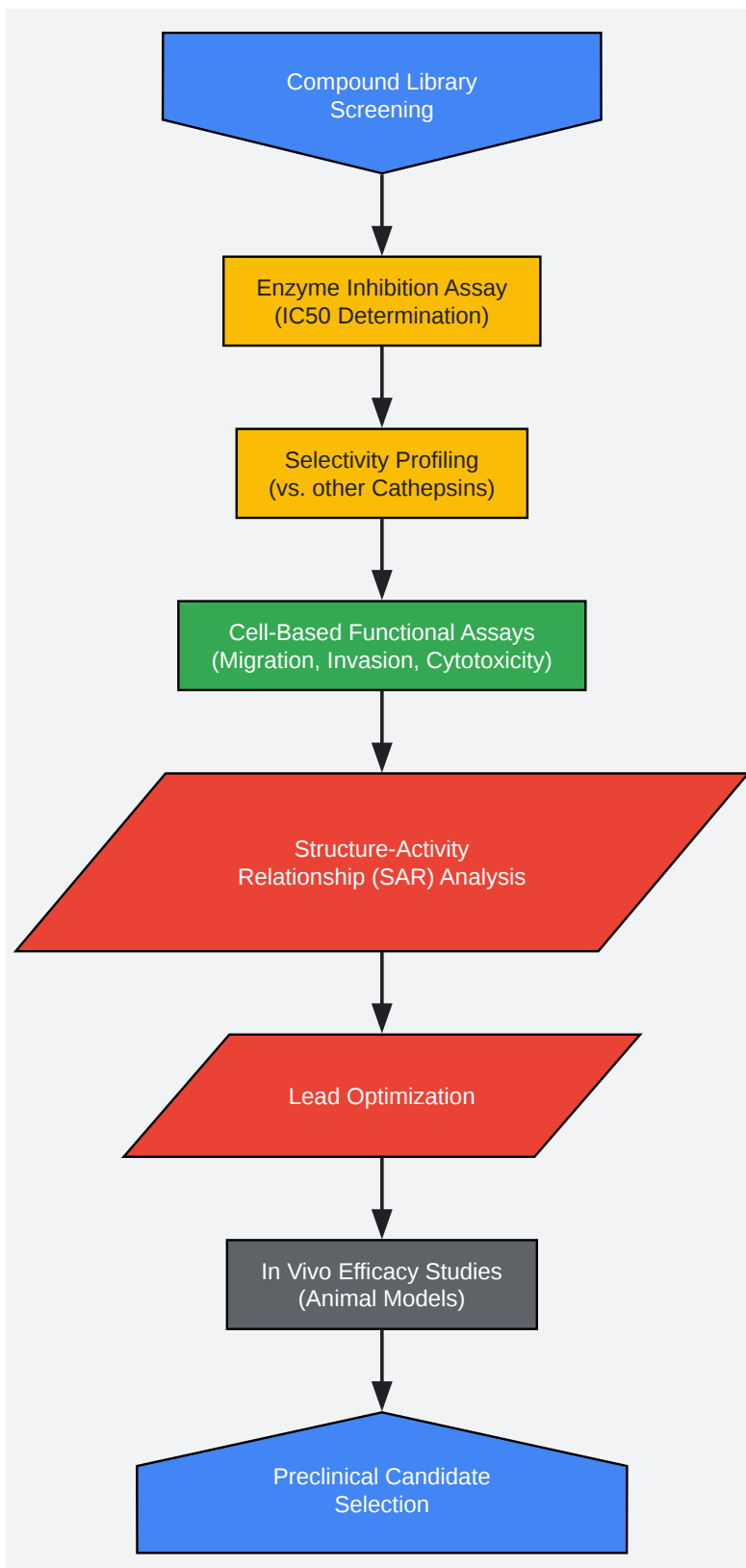
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving Cathepsin X and the workflow for inhibitor evaluation can provide valuable insights.



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Caption: Cathepsin X Signaling Pathway.



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Caption: General Workflow for Cathepsin X Inhibitor Evaluation.

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